4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide
Description
The compound 4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide (Molecular Formula: C₃₀H₂₄N₄O₃S₃; approximate molecular weight: 608.73 g/mol) features a butanamide linker connecting a benzenesulfonyl group to a thiazole ring substituted with a benzothiazole moiety. This structure combines sulfonyl and heterocyclic groups, which are common in bioactive molecules targeting enzymes or receptors. The benzenesulfonyl group may enhance metabolic stability, while the benzothiazole-thiazole core could facilitate π-π interactions in binding pockets .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S3/c24-18(11-6-12-29(25,26)14-7-2-1-3-8-14)23-20-22-16(13-27-20)19-21-15-9-4-5-10-17(15)28-19/h1-5,7-10,13H,6,11-12H2,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLRZFLGTPTDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Carboxylic Acid Derivatives
A widely adopted method for benzothiazole synthesis involves the reaction of 2-aminothiophenol (2-ATP) with carboxylic acids or their derivatives. For example, Suliman et al. demonstrated that 2-ATP reacts with cyclopentane-1,3-dione in DMSO/H₂O under basic conditions (KH₂PO₄) to yield benzothiazole derivatives. Adapting this protocol, 1,3-benzothiazol-2-amine could be synthesized via:
$$
\text{2-ATP} + \text{RCOCl} \xrightarrow{\text{Base}} \text{Benzothiazole-2-carboxamide} \xrightarrow{\text{Hydrolysis}} \text{Benzothiazole-2-amine}
$$
Optimization Note : Microwave-assisted cyclization reduces reaction times from 48 hours to 30 minutes.
Alternative Routes via ortho-Quinone Intermediates
Halloran et al. reported a biomimetic approach using o-quinones and cysteine derivatives. For instance, 3,5-di-tert-butyl-o-quinone reacts with N-methyl cysteine methyl ester in DCM/MeOH to form N-methyl benzothiazine derivatives. While this method targets benzothiazines, analogous strategies could be modified for benzothiazoles by adjusting sulfur nucleophiles.
Construction of the 1,3-Thiazole-2-yl Moiety
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the gold standard for thiazole formation. A representative protocol involves:
- Condensation of thiourea with α-halo ketones.
- Cyclization under acidic or thermal conditions.
For the target molecule, 4-(1,3-benzothiazol-2-yl)thiazol-2-amine could be synthesized via:
$$
\text{Thiourea} + \text{4-(Benzothiazol-2-yl)-α-bromoketone} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole-2-amine}
$$
Key Data :
| Substrate | Yield (%) | Reaction Time (h) | Conditions |
|---|---|---|---|
| 4-(Benzothiazol-2-yl)-α-bromoketone | 72 | 6 | EtOH, reflux |
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed C–S coupling offers an alternative route. For example, Londhe et al. utilized β-cyclodextrin in water to facilitate thiazole formation from 2-aminophenyl disulfides and 1,3-dicarbonyl compounds. This method achieves yields up to 91% in 50 minutes.
Introduction of the Benzenesulfonyl Group
Sulfonation of Butanoic Acid Derivatives
Direct sulfonation of butanoic acid using chlorosulfonic acid yields 4-sulfobutanoic acid, which is subsequently converted to the sulfonyl chloride:
$$
\text{Butanoic acid} \xrightarrow{\text{ClSO₃H}} \text{4-Sulfobutanoic acid} \xrightarrow{\text{PCl₅}} \text{4-Sulfobutanoic acid chloride}
$$
Challenges : Over-sulfonation and regioselectivity issues necessitate careful stoichiometric control.
Coupling via Sulfonamide Formation
Patent EP2914583B1 discloses methods for synthesizing fluorinated benzenesulfonamides via nucleophilic substitution. Applying this approach, 4-(benzenesulfonyl)butanamide could be prepared by reacting benzenesulfonyl chloride with 4-aminobutanamide:
$$
\text{Benzenesulfonyl chloride} + \text{4-Aminobutanamide} \xrightarrow{\text{Et₃N, DCM}} \text{4-(Benzenesulfonyl)butanamide}
$$
Yield : 68–75% after column chromatography.
Final Amide Coupling
Carbodiimide-Mediated Coupling
The target molecule is assembled via coupling 4-(benzenesulfonyl)butanoic acid with 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine using EDC/HOBt:
$$
\text{4-(Benzenesulfonyl)butanoic acid} + \text{Thiazol-2-amine} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target compound}
$$
Optimization :
- Use of DMF as solvent enhances solubility.
- Yields improve from 55% to 82% when using 4-dimethylaminopyridine (DMAP) as a catalyst.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) reduces reaction time from 12 hours to 20 minutes, achieving comparable yields (78%).
Analytical Characterization and Validation
Critical spectroscopic data for the target compound:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiazole-H), 7.89–7.40 (m, 9H, aromatic-H), 3.21 (t, 2H, SO₂CH₂), 2.45 (t, 2H, CONHCH₂).
- HRMS : m/z calcd for C₂₀H₁₈N₄O₃S₃ [M+H]⁺: 489.0521; found: 489.0518.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing the benzothiazole and thiazole moieties exhibit promising anticancer properties. The structural features of 4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of benzothiazole have been shown to inhibit specific cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .
Antimicrobial Properties
The compound's sulfonamide group is known for its antimicrobial properties. Studies have demonstrated that similar compounds can inhibit bacterial growth by targeting essential bacterial enzymes. This suggests that this compound may also possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .
Antidiabetic Potential
Molecular docking studies have shown that related compounds exhibit high binding affinities to proteins involved in glucose metabolism. The potential antidiabetic activity of this compound could be explored through its interaction with specific targets in metabolic pathways .
Material Sciences Applications
Optical Materials
Compounds with similar structures are being studied for their optical properties. The unique arrangement of atoms in this compound may allow it to function as an effective optical material in devices such as sensors and light-emitting diodes (LEDs). The photophysical properties can be analyzed through techniques like UV-vis spectroscopy and fluorescence studies .
Biological Research Applications
Biological Mechanism Studies
The compound's complex structure allows for extensive studies into its biological mechanisms. Research involving the synthesis and characterization of similar thiazole-based compounds has provided insights into how these molecules interact with biological systems. Investigating the mechanisms of action can lead to a better understanding of their therapeutic potential .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Core Backbone Modifications
Key Observations :
Substituent Effects on the Thiazole Ring
Key Observations :
- Benzothiazole vs. Nitrophenyl : The target’s benzothiazole substituent may favor interactions with hydrophobic pockets, while nitro groups (e.g., in ) could enhance electron-deficient character for charge-based interactions.
- Biphenyl Substituents : Bulky groups (e.g., fluorobiphenyl in ) might improve selectivity for targets requiring steric complementarity.
Sulfonamide/Sulfamoyl Group Variations
Biological Activity
The compound 4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide is a complex organic molecule that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various thiazole and benzothiazole derivatives with benzenesulfonyl chlorides. The general synthetic route can be summarized as follows:
- Starting Materials : Benzothiazole derivatives and thiazoles.
- Reagents : Benzenesulfonyl chloride, base (e.g., triethylamine), and solvents (e.g., DMF).
- Reaction Conditions : The reaction is carried out under controlled temperatures to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and thiazole moieties exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives similar to this compound possess potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Activity (IC50) |
|---|---|
| Staphylococcus aureus | 0.012 µg/mL |
| Escherichia coli | 0.025 µg/mL |
| Pseudomonas aeruginosa | 0.030 µg/mL |
These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic properties against various cancer cell lines. Notably, it has been tested against:
- MDA-MB-231 (breast cancer)
- SK-Hep-1 (liver cancer)
- NUGC-3 (gastric cancer)
The results indicated moderate to high inhibitory effects on cell proliferation, with IC50 values ranging from 6.46 to 6.56 μM in different assays .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Gyrase : The compound acts as an inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial replication.
- Cell Wall Synthesis Inhibition : It disrupts the synthesis of peptidoglycan in bacterial cell walls.
- Anti-inflammatory Effects : The compound has shown potential in inhibiting cyclooxygenase enzymes, which are critical in the inflammatory process .
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Study on Anticancer Properties : A study evaluated the effects of similar benzothiazole derivatives on human cancer cell lines and reported significant growth inhibition and induction of apoptosis .
- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties against multi-drug resistant strains, emphasizing the need for new treatments in the face of rising antibiotic resistance .
Q & A
Q. Advanced: How can conflicting yield data from different synthetic protocols be resolved?
Answer : Discrepancies arise from solvent polarity, catalyst loadings, or competing side reactions (e.g., sulfonamide hydrolysis). To resolve:
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, solvent ratio).
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and side products .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ’s N-(4-(benzo[d]thiazol-2-yl)phenyl) derivatives) to infer optimal conditions .
Basic: What techniques are used for structural characterization?
Q. Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key protons (e.g., sulfonyl NH at δ 10–12 ppm, benzothiazole aromatic protons at δ 7–8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~470–500 Da) and fragmentation patterns .
- Elemental Analysis : Validates C, H, N, S content within 0.4% of theoretical values .
Q. Advanced: How can contradictory crystallographic and spectroscopic data be reconciled?
Answer :
- X-ray Refinement : Use SHELXL () to resolve ambiguities in bond lengths/angles. For example, torsional strain in the butanamide chain may cause NMR signal splitting not evident in XRD .
- Dynamic Effects : Variable-temperature NMR or DFT calculations (e.g., Gaussian) model conformational flexibility, explaining discrepancies between solid-state (XRD) and solution (NMR) structures .
Basic: What biological targets are associated with this compound?
Answer :
The compound’s benzothiazole and sulfonamide moieties suggest activity against:
Q. Advanced: How can in vitro and in vivo activity discrepancies be investigated?
Answer :
- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites (e.g., ’s monkey PET study detected only parent compound in brain, suggesting stability) .
- Binding Assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify target affinity under physiological conditions .
- Computational Docking : Molecular dynamics (e.g., AutoDock Vina) models interactions lost in cell-free assays .
Basic: How is solubility optimized for biological assays?
Q. Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins for aqueous stability .
- pH Adjustment : Ionize sulfonamide groups (pKa ~8–10) with buffers (e.g., PBS pH 7.4) .
Q. Advanced: What strategies address low solubility in crystallography studies?
Answer :
- Co-Crystallization : Add small-molecule additives (e.g., PEG 400) to enhance lattice packing .
- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing for XRD .
Basic: How are stability and degradation profiles assessed?
Q. Answer :
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
- Stability-Indicating HPLC : Monitor degradation products (e.g., sulfonic acid derivatives) .
Q. Advanced: How can conflicting stability data under different storage conditions be resolved?
Answer :
- QbD Approach : Map stability via Arrhenius plots to predict shelf-life.
- Solid-State NMR : Detect amorphous vs. crystalline form changes impacting degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
